molecular formula C13H11NO4S B14730003 4-Benzamidobenzenesulfonic acid

4-Benzamidobenzenesulfonic acid

Cat. No.: B14730003
M. Wt: 277.30 g/mol
InChI Key: BENAOQZABXENIF-UHFFFAOYSA-N
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Description

4-Benzamidobenzenesulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids It is characterized by the presence of both a benzamide group and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidobenzenesulfonic acid typically involves the sulfonation of benzamide derivatives. One common method is the reaction of benzamide with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzamidobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

4-Benzamidobenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Benzamidobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the benzamide group can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler analog with only a sulfonic acid group attached to the benzene ring.

    4-Aminobenzenesulfonic acid: Contains an amino group instead of a benzamide group.

    4-Nitrobenzenesulfonic acid: Contains a nitro group instead of a benzamide group.

Uniqueness: 4-Benzamidobenzenesulfonic acid is unique due to the presence of both benzamide and sulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler analogs.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

4-benzamidobenzenesulfonic acid

InChI

InChI=1S/C13H11NO4S/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)19(16,17)18/h1-9H,(H,14,15)(H,16,17,18)

InChI Key

BENAOQZABXENIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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